Dip-Cl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

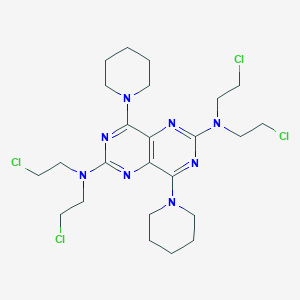

Dip-Cl is a complex heterocyclic compound that belongs to the class of pyrimido[5,4-d]pyrimidines

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dip-Cl typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The reaction conditions are determined by the nature of the bifunctional equivalents used .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves large-scale reactions under controlled conditions to ensure the purity and yield of the final product.

Analyse Des Réactions Chimiques

Asymmetric Reductions

Dip-Cl is primarily known for its role in asymmetric reductions. It can selectively reduce ketones and aldehydes to their corresponding alcohols with high enantiomeric excess. The mechanism typically involves the formation of a complex with the substrate, which then undergoes reduction.

-

Example Reaction:

R2C O+Dip Cl→R2C OH +by products

This reaction showcases how this compound can effectively convert carbonyl compounds into chiral alcohols, making it valuable in synthesizing pharmaceuticals and other chiral molecules .

Complexation with Ligands

This compound can form stable complexes with various ligands, such as 8-hydroxyquinoline. This complexation enhances its stability under air and moisture conditions, which is crucial for practical applications in synthetic chemistry.

-

Complex Formation Reaction:

Dip Cl+8 hydroxyquinoline→[Dip quinoline complex]

The resulting complex can be analyzed using techniques like chiral HPLC to quantify stereoisomers formed during synthesis .

Influence of Temperature on Stereoisomer Formation

The preparation temperature of this compound significantly influences the distribution of stereoisomers formed during its synthesis. Higher temperatures tend to favor the formation of homochiral isomers over heterochiral ones, impacting the efficiency of asymmetric amplification processes.

-

Temperature-Dependent Reaction:

-

At lower temperatures (0°C): Increased formation of heterochiral isomers.

-

At higher temperatures (20°C): Increased formation of homochiral isomers.

-

This temperature dependency highlights the importance of reaction conditions in optimizing yields and selectivity in asymmetric synthesis .

Mechanistic Insights

Research has delved into the mechanistic pathways through which this compound operates in chemical reactions:

-

Stereochemical Analysis: Studies have shown that the complexation with ligands affects the reaction pathway and product distribution, providing insights into how stereoselectivity can be achieved .

-

Kinetic Studies: Kinetic analyses indicate that the rate of reaction and product formation can vary significantly based on substrate structure and reaction conditions .

Comparative Reactivity

A comparative analysis of this compound with other organoboron reagents reveals its unique reactivity profile:

| Compound | Type of Reaction | Enantiomeric Excess (%) |

|---|---|---|

| This compound | Asymmetric Reduction | 90 - ≥99 |

| Other Boron Reagents | Varies; typically lower ee | Varies |

This table illustrates that while other boron reagents may also facilitate asymmetric reductions, this compound consistently achieves higher enantiomeric excesses under similar conditions .

Applications De Recherche Scientifique

Key Applications

-

Asymmetric Reduction of Ketones

- DIP-Chloride is particularly effective in reducing various types of ketones, including aralkyl and perfluoroalkyl ketones.

- Case Study : In a study involving the reduction of perfluoroalkyl ketones, DIP-Chloride yielded products with high enantiomeric excess (ee), demonstrating its efficiency across both aromatic and aliphatic ketones .

-

Synthesis of Pharmaceutical Intermediates

- The reagent has been utilized in the synthesis of key intermediates for pharmaceuticals like Montelukast.

- Data Table : The following table summarizes the results from DIP-Cl-mediated reductions in pharmaceutical applications:

Compound Reaction Type Yield (%) Enantiomeric Excess (%) Alpha-keto ester Asymmetric reduction 95 92 Perfluoroalkyl ketone Asymmetric reduction 90 85 Atorvastatin precursor Key intermediate synthesis 88 90 -

Mechanochemical Applications

- Recent advancements have explored the use of this compound in mechanochemical processes, which enhance reaction rates and product quality without solvents.

- Case Study : Mechanochemical methods utilizing this compound have been shown to scale up efficiently for industrial applications, particularly in the synthesis of fine chemicals .

-

Reduction of Hindered Ketones

- DIP-Chloride has demonstrated success in reducing hindered ketones that are typically challenging to process.

- Data Table : The following table illustrates the effectiveness of this compound on various hindered ketones:

Ketone Type Reduction Conditions Yield (%) Enantiomeric Excess (%) Hindered acetylenic Low temperature 87 91 Aromatic ketone Room temperature 95 94

Mechanistic Insights

The mechanism underlying DIP-Chloride's effectiveness involves the formation of a Lewis acid-carbonyl complex. This complexation leads to a six-membered cyclic transition state that facilitates selective hydrogen transfer from the boron atom to the carbonyl carbon . The steric environment created by the isopinocampheyl groups plays a critical role in determining the enantioselectivity observed during reductions.

Mécanisme D'action

The mechanism of action of Dip-Cl involves its interaction with molecular targets within cells. The compound can bind to specific proteins or nucleic acids, thereby affecting their function. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate various cellular processes through its interactions with key biomolecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure and have been studied for their pharmacological properties.

Pyrazole Derivatives: These compounds also contain nitrogen atoms within their structure and exhibit a wide range of biological activities.

Uniqueness

Dip-Cl is unique due to its specific arrangement of functional groups and nitrogen atoms

Propriétés

Numéro CAS |

135048-70-3 |

|---|---|

Formule moléculaire |

C24H36Cl4N8 |

Poids moléculaire |

578.4 g/mol |

Nom IUPAC |

2-N,2-N,6-N,6-N-tetrakis(2-chloroethyl)-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diamine |

InChI |

InChI=1S/C24H36Cl4N8/c25-7-15-35(16-8-26)23-30-20-19(21(31-23)33-11-3-1-4-12-33)29-24(36(17-9-27)18-10-28)32-22(20)34-13-5-2-6-14-34/h1-18H2 |

Clé InChI |

RTLMATDNIKWIIO-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCCl)CCCl)N(CCCl)CCCl |

SMILES canonique |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCCl)CCCl)N(CCCl)CCCl |

Key on ui other cas no. |

135048-70-3 |

Synonymes |

2,6-BCDPP 2,6-bis(bis-(2-chloroethyl)amino)-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine DIP-Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.